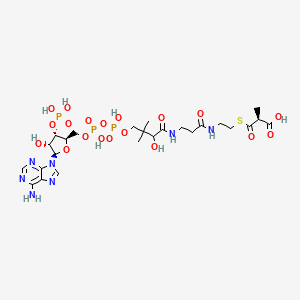

CH3-malonyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CH3-malonyl-CoA: is a coenzyme A derivative of malonic acid. It plays a crucial role in various biochemical processes, particularly in the biosynthesis of fatty acids and polyketides. This compound is essential for the elongation of fatty acid chains and is involved in the regulation of metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: CH3-malonyl-CoA is primarily synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase. This reaction requires ATP and bicarbonate as substrates . Another method involves the direct synthesis from malonic acid using malonyl-CoA synthetase .

Industrial Production Methods: In industrial settings, this compound is produced using biotechnological approaches involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as acetyl-CoA carboxylase and malonyl-CoA synthetase, to enhance the production yield .

Análisis De Reacciones Químicas

Types of Reactions: CH3-malonyl-CoA undergoes several types of chemical reactions, including:

Carboxylation: Formation from acetyl-CoA.

Transacylation: Transfer of the malonyl group to acyl carrier proteins.

Decarboxylation: Conversion to acetyl-CoA by malonyl-CoA decarboxylase.

Common Reagents and Conditions:

Carboxylation: Requires acetyl-CoA, ATP, and bicarbonate.

Transacylation: Involves acyl carrier proteins and the enzyme malonyl coenzyme A:acyl carrier protein transacylase.

Decarboxylation: Catalyzed by malonyl-CoA decarboxylase.

Major Products Formed:

Fatty Acids: Through the fatty acid synthesis pathway.

Polyketides: In bacterial polyketide biosynthesis.

Aplicaciones Científicas De Investigación

CH3-malonyl-CoA has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.

Industry: Utilized in the production of bio-based products such as 3-hydroxypropionic acid and flavonoids.

Mecanismo De Acción

CH3-malonyl-CoA exerts its effects primarily through its role as a substrate in fatty acid and polyketide biosynthesis. It provides two-carbon units for the elongation of fatty acid chains and regulates the rate-limiting step in beta-oxidation of fatty acids by inhibiting carnitine acyltransferase . Additionally, it acts as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), linking lipid metabolism to nutrient signaling .

Comparación Con Compuestos Similares

Acetyl-CoA: A precursor in the synthesis of CH3-malonyl-CoA.

Malonic Acid: Directly converted to this compound by malonyl-CoA synthetase.

Palmitoyl-CoA: A product of fatty acid synthesis involving this compound.

Uniqueness: this compound is unique due to its dual role in both fatty acid and polyketide biosynthesis. Its ability to regulate key metabolic pathways and its involvement in various biosynthetic processes make it a critical compound in biochemistry and biotechnology .

Propiedades

Número CAS |

73173-91-8 |

|---|---|

Fórmula molecular |

C25H40N7O19P3S |

Peso molecular |

867.6 g/mol |

Nombre IUPAC |

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18?,22+/m0/s1 |

Clave InChI |

MZFOKIKEPGUZEN-PNEPRAIJSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)

![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)

![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)

![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)